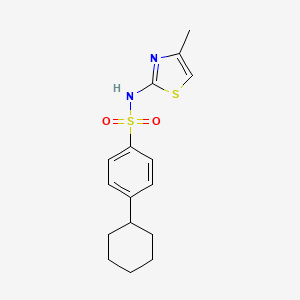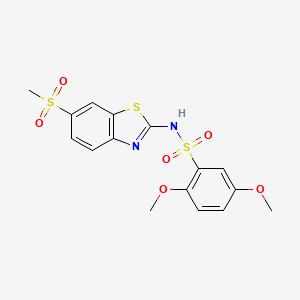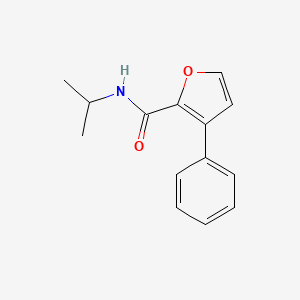
4-cyclohexyl-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexyl-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound features a cyclohexyl group, a thiazole ring, and a benzenesulfonamide moiety. Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclohexyl-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the thiazole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexylamine.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis .
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The aromatic ring in the benzenesulfonamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
4-Cyclohexyl-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-cyclohexyl-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways Involved: It may interfere with the synthesis of folic acid in bacteria, which is essential for their growth and replication.
Comparaison Avec Des Composés Similaires
Sulfathiazole: Another sulfonamide with a thiazole ring, known for its antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: A sulfonamide used in the treatment of toxoplasmosis.
Uniqueness: 4-Cyclohexyl-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide is unique due to its specific structural features, such as the cyclohexyl group and the combination of a thiazole ring with a benzenesulfonamide moiety.
Propriétés
IUPAC Name |
4-cyclohexyl-N-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-12-11-21-16(17-12)18-22(19,20)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSDOVRPDNEIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-oxo-6-(trifluoromethyl)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7522577.png)
![3-Chloro-4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]benzonitrile](/img/structure/B7522581.png)


![3-Methyl-5-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7522615.png)

![N-[(4-chlorophenyl)methyl]-1-(furan-3-carbonyl)piperidine-4-carboxamide](/img/structure/B7522636.png)



![1-{5-[(3,5-dimethylpiperidin-1-yl)carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl}ethanone](/img/structure/B7522645.png)
![Methyl 1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B7522653.png)
![Methyl 6-oxo-1-[2-oxo-2-(4-phenoxyanilino)ethyl]pyridine-3-carboxylate](/img/structure/B7522662.png)

